molecular formula C17H16ClNO4 B5877809 (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate

(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate

Cat. No.: B5877809
M. Wt: 333.8 g/mol
InChI Key: ZNSIOPQQUSBXLQ-UHFFFAOYSA-N
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Description

(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester functional group, which is formed by the esterification of 4-chloro-3-nitrobenzoic acid with (3-methyl-4-propan-2-ylphenyl) alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification reaction between 4-chloro-3-nitrobenzoic acid and (3-methyl-4-propan-2-ylphenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Major Products Formed

    Reduction: (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-aminobenzoate.

    Substitution: (3-Methyl-4-propan-2-ylphenyl) 4-substituted-3-nitrobenzoate.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and (3-methyl-4-propan-2-ylphenyl) alcohol.

Scientific Research Applications

(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate: Similar in structure but contains an amino group instead of a nitro group.

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro group on the benzoate ester, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological activities.

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10(2)14-6-5-13(8-11(14)3)23-17(20)12-4-7-15(18)16(9-12)19(21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIOPQQUSBXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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